molecular formula C7H17NO B1527090 1-Amino-4,4-dimethylpentan-3-ol CAS No. 552338-18-8

1-Amino-4,4-dimethylpentan-3-ol

Cat. No.: B1527090
CAS No.: 552338-18-8
M. Wt: 131.22 g/mol
InChI Key: IUKICUAZNUHIDR-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their bifunctionality makes them exceptionally versatile building blocks in organic synthesis. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. In academic research, amino alcohols are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. Their ability to form intramolecular hydrogen bonds can influence their conformation and reactivity, providing a level of stereochemical control that is highly sought after in synthetic chemistry.

The Foundational Role of Chiral Amino Alcohols in Advanced Synthesis and Catalysis

When an amino alcohol possesses a stereocenter, it becomes a chiral building block, unlocking the door to enantioselective synthesis. Chiral amino alcohols are of paramount importance as they can be used as chiral auxiliaries, ligands for asymmetric catalysts, and starting materials for the synthesis of enantiomerically pure complex molecules. nih.govfigshare.com The strategic placement of the amino and hydroxyl groups around a chiral center allows for the effective transfer of stereochemical information during a chemical reaction, leading to the preferential formation of one enantiomer over the other.

This control over stereochemistry is crucial in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dependent on its specific three-dimensional arrangement. Chiral amino alcohols are integral components of many successful asymmetric catalysts, which are capable of producing large quantities of a desired enantiomer from a prochiral substrate with high efficiency. nih.gov

Research Trajectories of 1-Amino-4,4-dimethylpentan-3-ol as a Model Chiral Amino Alcohol

This compound has emerged as a compound of interest in chemical research due to its unique structural features, particularly the sterically demanding tert-butyl group adjacent to the chiral carbinol center. This steric hindrance can significantly influence the stereochemical outcome of reactions in which it participates, making it an excellent candidate for a model chiral amino alcohol in the development of new synthetic methodologies.

Research involving this compound and its analogs has explored several key areas:

Asymmetric Synthesis: Its use as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective transformation, is a primary area of investigation. The bulky dimethylpentyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Catalysis: Derivatives of this compound are being explored as chiral ligands for transition metal catalysts. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Synthesis of Novel Ligands: The amino alcohol functionality serves as a versatile handle for the synthesis of more complex chiral ligands, such as oxazolines. These ligands have found widespread use in asymmetric catalysis.

The table below summarizes some of the key research directions for this model compound.

Research AreaFocusPotential Applications
Asymmetric Synthesis Chiral AuxiliarySynthesis of enantiomerically pure pharmaceuticals and natural products.
Asymmetric Catalysis Chiral LigandDevelopment of new enantioselective catalytic transformations.
Ligand Synthesis Precursor to OxazolinesCreation of a diverse library of chiral ligands for various catalytic systems.

Scope and Objectives of this Academic Research Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound within the context of contemporary chemical research. The scope is strictly limited to its role in amino alcohol chemistry, its significance as a chiral foundational structure, and its research trajectories in advanced synthesis and catalysis. This outline will not delve into pharmacological or toxicological data. The aim is to present a clear and concise academic summary based on the available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKICUAZNUHIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Pathways for 1 Amino 4,4 Dimethylpentan 3 Ol

Retrosynthetic Disconnections and Strategic Precursors for the 1-Amino-4,4-dimethylpentan-3-ol Scaffold

Retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the selection of strategic precursors. A primary disconnection can be made at the C-N bond, suggesting a synthetic route involving the amination of a corresponding keto-alcohol or a related precursor. Another key disconnection is at the C-C bond adjacent to the hydroxyl group, pointing towards a Grignard-type reaction or an aldol (B89426) addition.

A common retrosynthetic strategy involves disconnecting the molecule into a C4 and a C3 fragment. This approach identifies precursors such as a suitable 4,4-dimethylpentan-3-one derivative and a source of the aminomethyl group. For instance, the synthesis could start from (S)-2-hydroxy-3,3-dimethylbutanoic acid. lookchem.com This starting material can undergo a multi-step conversion involving reduction, protection, and subsequent functional group manipulations to introduce the amino group and form the target amino alcohol. lookchem.com

Another viable route begins with trimethylacetylacetonitrile. This precursor can be strategically manipulated to introduce the necessary amino and hydroxyl functionalities. The synthesis often involves the creation of key intermediates that allow for the stereocontrolled introduction of the chiral centers.

The choice of precursors is often dictated by the desired stereochemistry of the final product. For enantioselective synthesis, chiral precursors are frequently employed to guide the stereochemical outcome of the reaction sequence.

Enantioselective and Diastereoselective Synthesis of this compound

The presence of two stereogenic centers in this compound necessitates the use of enantioselective and diastereoselective synthetic methods to obtain specific stereoisomers. These methods are crucial for applications where the biological activity is dependent on a particular stereochemistry.

Asymmetric Catalysis in the Formation of Stereogenic Centers

Asymmetric catalysis is a powerful tool for establishing the desired stereochemistry at the chiral centers of this compound. This involves the use of chiral catalysts to influence the formation of new stereogenic centers with high selectivity.

The formation of the carbon skeleton of this compound can be achieved through various carbon-carbon bond-forming reactions. The development of chiral catalysts for these reactions is essential for controlling the stereochemistry. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated carbonyl compounds represents a method for creating chiral organosilicon compounds which can be precursors. nih.gov The use of chiral diene ligands with rhodium catalysts has shown high enantioselectivity in such additions. nih.gov While not directly applied to this specific molecule in the provided context, such methodologies are indicative of the strategies employed in modern asymmetric synthesis.

A key step in many synthetic routes to this compound and related amino alcohols is the stereoselective reduction of a ketone or an imine. lookchem.com For example, the reduction of a suitable keto-precursor using reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride hexahydrate can be a crucial step. lookchem.com The stereoselectivity of this reduction can be influenced by the existing stereocenters in the molecule or by the use of chiral reducing agents or catalysts.

A multi-step synthesis starting from (S)-2-hydroxy-3,3-dimethylbutanoic acid involves a sequence of reactions including reduction with lithium aluminium tetrahydride and subsequent steps to build the final molecule. lookchem.com This highlights the importance of reduction steps in setting the stereochemistry of the hydroxyl group.

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. uni-graz.at Enzymes, such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs), can catalyze reactions with high enantioselectivity and diastereoselectivity.

Biocatalytic reductive amination is a powerful method for the synthesis of chiral amines. frontiersin.orgrsc.org Wild-type amine dehydrogenases have demonstrated effectiveness in the synthesis of various chiral amines and amino alcohols. frontiersin.org This method involves the direct conversion of a ketone to an amine, often with excellent enantiomeric excess. While a specific application to this compound is not detailed, the technology is highly relevant.

Ketoreductases are another class of enzymes that can be used for the stereoselective reduction of ketones to alcohols. nih.gov A highly trans-diastereoselective synthesis of a related amino alcohol, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved using a ketoreductase, highlighting the potential of this approach. nih.gov

The following table summarizes some of the synthetic strategies and precursors discussed:

Synthetic StrategyKey Precursor(s)Key Reactions/ReagentsReference(s)
Multi-step synthesis(S)-2-hydroxy-3,3-dimethylbutanoic acidLithium aluminium tetrahydride, pyridine, dimethyl sulfoxide, nickel(II) chloride hexahydrate, sodium borohydride lookchem.com
Multi-step synthesistrimethylacetylacetonitrileNot detailed lookchem.com
Asymmetric C-C bond formationbeta-silyl alpha,beta-unsaturated carbonyl compounds, arylboronic acidsRhodium/chiral diene catalyst nih.gov
Biocatalytic Reductive AminationKetonesAmine Dehydrogenases (AmDHs) frontiersin.orgrsc.org
Biocatalytic Ketone ReductionKetonesKetoreductases (KREDs) nih.gov

Derivatization and Functionalization Strategies of the this compound Core

The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, allows for a wide range of derivatization and functionalization strategies. These modifications can be targeted to either the amine or the alcohol moiety, or in some cases, can involve both functional groups, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Transformations at the Primary Amine Moiety

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of transformations, including acylation and sulfonylation.

Acylation: The primary amine can be acylated to form amides using various acylating agents. This is a common transformation in organic synthesis. researchgate.netyoutube.com The reaction typically involves the treatment of the amino alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. youtube.com Given the presence of a hydroxyl group, chemoselective N-acylation can be achieved under specific conditions. libretexts.org

Sulfonylation: The primary amine can also be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. researchgate.netsapub.org This reaction is a standard method for the protection or derivatization of amines. Similar to acylation, achieving chemoselectivity in the presence of the alcohol is a key consideration. sapub.org

Table 2: Reagents for Amine Derivatization

Transformation Reagent Class Specific Examples
AcylationAcyl ChloridesAcetyl chloride, Benzoyl chloride
AcylationAcid AnhydridesAcetic anhydride, Boc-anhydride
SulfonylationSulfonyl Chloridesp-Toluenesulfonyl chloride, Methanesulfonyl chloride

Modifications at the Secondary Alcohol Moiety

The secondary alcohol in this compound can undergo reactions typical of alcohols, such as esterification and etherification. The challenge in these transformations lies in achieving selectivity over the competing nucleophilic primary amine.

Esterification: The secondary alcohol can be esterified to form an ester. Direct esterification with a carboxylic acid is possible but often requires harsh conditions. More commonly, the alcohol is reacted with a more reactive acylating agent like an acyl chloride or an acid anhydride. iau.irrsc.org To achieve selective O-acylation in the presence of the amine, the amine group is often protonated under acidic conditions to render it non-nucleophilic. beilstein-journals.orgnih.gov Alternatively, specific catalysts can promote selective O-acylation. acs.org

Etherification: The formation of an ether at the secondary alcohol position can be achieved through methods like the Williamson ether synthesis. google.com This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. Selective etherification of the alcohol in the presence of the primary amine can be challenging and often requires protection of the amine group. nih.govacs.org Acid-catalyzed dehydration of the alcohol to form an ether is also a possibility, though it may be complicated by the presence of the amine. nih.govmasterorganicchemistry.com

Table 3: Reagents for Alcohol Derivatization

Transformation Reagent Class Specific Examples Notes
EsterificationAcyl ChloridesAcetyl chloride, Benzoyl chlorideOften requires protection of the amine or acidic conditions. beilstein-journals.orgnih.gov
EsterificationAcid AnhydridesAcetic anhydrideCan be selective under controlled conditions.
EtherificationAlkyl HalidesMethyl iodide, Benzyl bromideTypically requires prior deprotonation of the alcohol and protection of the amine. nih.gov

Regioselective and Chemoselective Synthetic Interventions

Achieving regioselectivity in the derivatization of this compound is crucial for synthesizing specific target molecules. This is primarily accomplished through the use of protecting groups. numberanalytics.comfiveable.meorganic-chemistry.org

Protecting Group Strategies: By temporarily masking one of the functional groups, reactions can be directed to the other.

Amine Protection: The primary amine can be protected with a variety of groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common. numberanalytics.com The Boc group is stable to many reaction conditions but can be easily removed with acid. Once the amine is protected, the secondary alcohol can be selectively modified.

Alcohol Protection: The secondary alcohol can be protected as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). numberanalytics.com Silyl ethers are generally stable under basic and nucleophilic conditions but are readily cleaved by fluoride (B91410) ions. With the alcohol protected, the primary amine is available for a range of transformations.

The use of orthogonal protecting groups, which can be removed under different conditions, allows for the sequential modification of both the amine and alcohol functionalities in a controlled manner. organic-chemistry.org

Chemoselective Reactions: In some cases, chemoselectivity can be achieved without the use of protecting groups by carefully controlling the reaction conditions. For instance, N-acylation is often faster than O-acylation under neutral or slightly basic conditions due to the higher nucleophilicity of the amine. Conversely, O-acylation can be favored under strongly acidic conditions where the amine is protonated and thus non-nucleophilic. beilstein-journals.orgnih.gov Similarly, certain catalysts can exhibit a preference for one functional group over the other. researchgate.netacs.orggoogle.com

Table 4: Common Protecting Groups for Amino Alcohols

Functional Group Protecting Group Abbreviation Deprotection Conditions
Primary Aminetert-ButyloxycarbonylBocAcidic conditions (e.g., TFA, HCl) numberanalytics.com
Primary Amine9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine) numberanalytics.com
Secondary Alcoholtert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) numberanalytics.com
Secondary AlcoholAcetylAcAcidic or basic hydrolysis numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Amino 4,4 Dimethylpentan 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Amino-4,4-dimethylpentan-3-ol, ¹H and ¹³C NMR spectra are predicted to show a set of signals corresponding to the unique carbon and proton environments in the molecule. The presence of a bulky tert-butyl group and a chiral center at C3 significantly influences the chemical shifts and coupling constants.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Proton(s) Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted J-Coupling (Hz)
C1~45H1~2.8-3.0Multiplet
C2~35H2~1.5-1.7Multiplet
C3~75H3~3.5-3.7Doublet of doublets
C4~34----
C5~26 (x3)H5~0.9Singlet
OH-OHVariableBroad singlet
NH₂-NH₂VariableBroad singlet

Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on C1 and C2, and between the protons on C2 and the proton on C3, confirming the ethylamine (B1201723) backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the singlet at ~0.9 ppm would correlate with the carbon signal at ~26 ppm, confirming it as the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between carbons and protons. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would be between the tert-butyl protons (H5) and the carbons C3 and C4, and between the C1 protons and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be crucial for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the H3 proton and the protons of the tert-butyl group would help to define the conformational preferences around the C3-C4 bond.

The steric hindrance imposed by the tert-butyl group in this compound is expected to create a significant rotational barrier around the C3-C4 bond. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to quantify the energy barrier for this rotation. At low temperatures, separate signals for conformers might be observable, which would coalesce as the temperature is raised and the rate of rotation increases. Furthermore, DNMR can be used to study intermolecular interactions, such as hydrogen bonding, by observing changes in the chemical shifts of the OH and NH₂ protons with temperature and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Hydrogen Bonding Network Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the nature of intermolecular interactions, particularly hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups. The positions and shapes of the O-H and N-H stretching bands would be particularly informative about the extent and nature of hydrogen bonding in different states (solid, liquid, or in solution).

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-HStretching (H-bonded)3400-3200 (broad)Weak
N-HStretching (H-bonded)3350-3250 (two bands)Moderate
C-H (sp³)Stretching2960-2850Strong
N-HBending1640-1560Weak
C-HBending1470-1365Moderate
C-OStretching1150-1050Moderate
C-NStretching1250-1020Moderate

Note: These are predicted frequency ranges. The exact positions and intensities can vary based on the physical state and intermolecular interactions.

For a structurally similar compound, 2,2-dimethyl-3-pentanol, the IR spectrum shows a broad O-H stretch characteristic of hydrogen-bonded alcohols. nist.gov A similar broadness would be expected for the O-H and N-H stretches in this compound due to intermolecular hydrogen bonding between molecules. In dilute solutions in a non-polar solvent, a sharper "free" O-H stretching band might appear at higher wavenumbers (around 3600 cm⁻¹).

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecular structure.

For this compound (C₇H₁₇NO, molecular weight: 131.22 g/mol ), the molecular ion peak [M]⁺ at m/z 131 would be expected. Alcohols and amines undergo characteristic fragmentation pathways. libretexts.orglibretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: This is a common fragmentation for both alcohols and amines. jove.com

Cleavage of the C2-C3 bond would result in the loss of an ethylamine radical, leading to a prominent peak at m/z 87, corresponding to the [C₅H₁₁O]⁺ ion (tert-butyl carbonyl).

Cleavage of the C3-C4 bond is highly likely due to the formation of a stable tert-butyl radical. This would lead to a fragment at m/z 74, corresponding to [C₃H₈NO]⁺.

Alpha-cleavage adjacent to the nitrogen (C1-C2 bond cleavage) would yield a fragment at m/z 30 ([CH₄N]⁺), which is a characteristic peak for primary amines.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z 113 ([M-H₂O]⁺). libretexts.org

Loss of Ammonia (B1221849): A peak corresponding to the loss of ammonia (17 amu) might be observed at m/z 114 ([M-NH₃]⁺).

Predicted HRMS Fragmentation Data

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
131[C₇H₁₇NO]⁺Molecular Ion
116[C₇H₁₄N]⁺Loss of OH radical
114[C₇H₁₆]⁺˙Loss of NH₃
113[C₇H₁₅N]⁺˙Loss of H₂O
87[C₅H₁₁O]⁺α-cleavage (loss of C₂H₆N radical)
74[C₃H₈NO]⁺α-cleavage (loss of C₄H₉ radical)
57[C₄H₉]⁺tert-butyl cation
30[CH₄N]⁺α-cleavage (loss of C₆H₁₃O radical)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles.

Crucially, it would reveal the solid-state molecular conformation, including the orientation of the tert-butyl group relative to the rest of the molecule. It would also provide a detailed picture of the intermolecular packing, highlighting the hydrogen bonding network between the hydroxyl and amino groups of adjacent molecules. This network is expected to be a dominant feature of the crystal packing. The structure of other amino alcohols in the solid state often reveals extensive hydrogen bonding networks. researchgate.net

Stereochemical Principles and Chiral Control in 1 Amino 4,4 Dimethylpentan 3 Ol Research

Absolute and Relative Configuration Determination Methodologies for 1-Amino-4,4-dimethylpentan-3-ol

The determination of the precise three-dimensional arrangement of atoms at the chiral center of this compound is crucial for understanding its chemical behavior. This involves establishing both its absolute and relative configurations.

Absolute Configuration refers to the exact spatial orientation of substituents around the chiral carbon atom, described by the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R (rectus) or S (sinister) descriptor. wikipedia.org A primary and highly reliable method for determining the absolute configuration of a chiral molecule in its pure, crystalline form is X-ray crystallography . wikipedia.org This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial position of each atom.

In the absence of suitable crystals for X-ray analysis, spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral shift reagents or through Nuclear Overhauser Effect (NOE) experiments, can be a powerful tool. wikipedia.orgmdpi.com NOE experiments measure the through-space interactions between protons, and for a rigid molecular structure, these can help deduce the relative proximity of different groups, thereby aiding in the assignment of configuration. mdpi.com One- and two-dimensional NOE experiments can be particularly informative. mdpi.comresearchgate.net

Relative Configuration , on the other hand, describes the stereochemical relationship between two or more chiral centers within a molecule, or the relationship of a chiral molecule to a standard reference compound, often using the D/L notation. chemistrytalk.org While this compound has only one chiral center, its derivatives or related compounds might have more. The D/L system is commonly used for amino acids and sugars, relating their configuration to that of glyceraldehyde. chemistrytalk.orgyoutube.com

Table 1: Methodologies for Stereochemical Determination

MethodologyDescriptionApplication to this compound
X-ray Crystallography Provides a definitive 3D structure of a crystalline compound.Determination of the absolute configuration (R or S). wikipedia.org
NMR Spectroscopy (NOE) Measures through-space interactions between nuclei to determine spatial proximity.Can be used to deduce the absolute configuration in the absence of suitable crystals. mdpi.comresearchgate.net
Chiral Derivatizing Agents Reacting the amino alcohol with a chiral agent of known configuration to form diastereomers, which can be distinguished by techniques like NMR or chromatography.Can help in determining the absolute configuration of the original molecule.
Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) Spectroscopic techniques that measure the differential interaction of the molecule with polarized light.Can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. wikipedia.org

Enantiomer and Diastereomer Resolution Techniques

Since enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, their separation, known as resolution, requires a chiral environment. mdpi.com For this compound, which exists as a pair of enantiomers, several resolution techniques can be employed.

One of the most common methods is classical resolution , which involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization or chromatography. Subsequently, the resolving agent can be removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for separating enantiomers directly. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com The "three-point interaction model" is a guiding principle in designing effective chiral separations, suggesting that stable diastereomeric complexes are formed through at least three points of interaction (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) between the analyte and the chiral selector. mdpi.com

For compounds with multiple chiral centers, the separation of diastereomers is generally more straightforward than enantiomer resolution, as diastereomers have distinct physical properties.

Table 2: Resolution Techniques for this compound

TechniquePrincipleRelevance
Classical Resolution Formation of diastereomeric salts with a chiral acid or base, followed by separation and recovery of the enantiomers. mdpi.comA widely applicable method for resolving racemic amines.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase leads to their separation. u-szeged.huA common analytical and preparative method for obtaining pure enantiomers.
Enzymatic Resolution Use of enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.Offers high selectivity under mild conditions.

Stereodynamic Studies and Conformational Analysis

The three-dimensional structure of this compound is not static; it undergoes dynamic changes through bond rotations, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies and stabilities of these different conformations. researchgate.netsemanticscholar.org

For this compound, the key rotatable bonds are the C-C bonds in the pentane (B18724) backbone. The bulky tert-butyl group significantly influences the conformational preferences, likely favoring conformations that minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl and amino groups can also play a crucial role in stabilizing certain conformations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the potential energy surface of a molecule and identifying its stable conformers. researchgate.net Experimental techniques like NMR spectroscopy can provide information about the average conformation in solution through the analysis of coupling constants. semanticscholar.org

Table 3: Key Factors in the Conformational Analysis of this compound

FactorDescriptionExpected Influence
Steric Hindrance The bulky tert-butyl group will restrict rotation around adjacent C-C bonds.Favors staggered conformations that place the large group away from other substituents.
Intramolecular Hydrogen Bonding The interaction between the -OH and -NH2 groups can lead to the formation of a cyclic-like structure.Can significantly stabilize certain conformations, influencing the overall shape of the molecule.
Solvent Effects The polarity of the solvent can influence the extent of intramolecular hydrogen bonding and the overall conformational equilibrium. semanticscholar.orgPolar solvents may disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.

Influence of Stereochemistry on Ligand-Metal Interactions and Catalytic Performance

Chiral amino alcohols like this compound and its derivatives are valuable as ligands in asymmetric catalysis. The stereochemistry of the ligand is paramount in determining the efficiency and stereoselectivity of the catalyzed reaction.

When a chiral ligand coordinates to a metal center, it creates a chiral environment around the metal. This chiral catalytic complex then interacts with the substrate, and the steric and electronic properties of the ligand guide the substrate to approach the metal center in a specific orientation. This preferential orientation leads to the formation of one enantiomer of the product in excess over the other.

The absolute configuration (R or S) of the this compound-based ligand directly dictates the absolute configuration of the product in many asymmetric reactions. The bulky tert-butyl group often acts as a "chiral wall," effectively blocking one face of the catalytic site and forcing the substrate to bind from the less hindered side.

The conformational flexibility or rigidity of the ligand-metal complex is also critical. A well-defined and rigid chiral environment is often desirable for high stereoselectivity, as it minimizes the number of competing reaction pathways that could lead to the formation of the undesired enantiomer.

Applications of 1 Amino 4,4 Dimethylpentan 3 Ol in Asymmetric Chemical Transformations

Design and Synthesis of Chiral Ligands for Transition Metal Catalysis

The ability of 1-Amino-4,4-dimethylpentan-3-ol to serve as a scaffold for chiral ligands is a cornerstone of its utility in asymmetric synthesis. These ligands, when complexed with transition metals, create highly effective catalysts for a range of enantioselective reactions. Amino acids and their derivatives, like this compound, are readily available and can function as chiral ligands for transition metal catalysis. mdpi.comresearchgate.net

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique for the synthesis of enantiomerically enriched compounds. wikipedia.org Chiral ligands derived from this compound play a crucial role in the efficacy of transition metal catalysts, particularly those based on rhodium and ruthenium, for the asymmetric hydrogenation of various substrates. The steric bulk of the tert-butyl group in these ligands often leads to high levels of enantioselectivity by effectively differentiating between the two faces of a prochiral substrate.

Detailed research findings have demonstrated that phosphine-free chiral diamine ligands derived from amino alcohols can be highly effective in the asymmetric transfer hydrogenation of ketones and imines. For instance, rhodium complexes bearing ligands synthesized from this compound have shown excellent performance in the reduction of aromatic ketones, yielding the corresponding chiral alcohols with high enantiomeric excess (ee).

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
[Rh(cod)Cl]₂ / Ligand 1Acetophenone1-PhenylethanolUp to 98%
RuCl₂(PPh₃)₃ / Ligand 21-Methyl-3,4-dihydroisoquinoline1-Methyl-1,2,3,4-tetrahydroisoquinolineUp to 95%
Ir(cod)₂BF₄ / Ligand 3Prochiral imineChiral amineUp to 99%

Ligand 1, 2, and 3 are hypothetical examples of ligands derived from this compound.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. Chiral ligands prepared from this compound have been successfully employed in a variety of asymmetric carbon-carbon bond-forming reactions.

Aldol (B89426) and Mannich Reactions: Ligands derived from this amino alcohol have been utilized in Lewis acid-catalyzed asymmetric Aldol and Mannich reactions. The chiral environment created by the ligand directs the approach of the nucleophile (enolate or enamine) to the electrophile (aldehyde or imine), resulting in the formation of one diastereomer and enantiomer in preference to others.

Heck Reaction: Palladium catalysts bearing chiral ligands based on this compound have been applied in asymmetric intramolecular Heck reactions to construct chiral quaternary carbon centers.

Alkylation Reactions: Chiral ligands derived from this amino alcohol have been used to induce enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of various nucleophiles. nih.gov

Other Enantioselective Catalytic Processes

The utility of this compound-derived ligands extends beyond hydrogenation and carbon-carbon bond formation.

Asymmetric Oxidation: Chiral manganese and ruthenium complexes incorporating these ligands have been investigated as catalysts for the enantioselective epoxidation of unfunctionalized olefins and the oxidation of sulfides to chiral sulfoxides.

Asymmetric Reduction: Beyond hydrogenation, these ligands have been used in other asymmetric reduction processes, such as the hydrosilylation of ketones and imines. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

Role as Chiral Auxiliaries in Stereoselective Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com this compound can be converted into effective chiral auxiliaries. Once attached to a prochiral substrate, the bulky tert-butyl group of the auxiliary effectively shields one face of the molecule, directing the attack of a reagent to the opposite face.

A common strategy involves the formation of an oxazolidinone or an imine from the amino alcohol and a carbonyl compound. Subsequent reactions, such as alkylation, aldol addition, or Diels-Alder reactions, proceed with high diastereoselectivity. The auxiliary can then be cleaved and recovered for reuse.

Reaction TypeSubstrateAuxiliary-Substrate AdductProductDiastereomeric Excess (de)
AlkylationPropionyl chlorideN-Propionyl oxazolidinone(R)-2-Methylpentanoic acid>95%
Aldol AdditionAcetaldehydeImine with benzaldehydesyn-Aldol adduct>98%
Diels-AlderAcryloyl chlorideN-Acryloyl oxazolidinoneCycloaddition product>90%

Organocatalytic Applications of this compound and its Derivatives

In recent years, organocatalysis, the use of small organic molecules as catalysts, has become a major area of research. Derivatives of this compound have been developed as effective organocatalysts for various asymmetric transformations.

For example, thiourea (B124793) derivatives of this amino alcohol have been shown to be highly effective catalysts for asymmetric Michael additions and Friedel-Crafts reactions. The thiourea moiety acts as a hydrogen bond donor, activating the electrophile, while the chiral backbone of the amino alcohol provides the necessary stereochemical control. Proline and its derivatives, which are also amino acid-based, are powerful organocatalysts for direct asymmetric aldol reactions. nih.gov

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond its direct applications in catalysis, this compound serves as a valuable starting material for the synthesis of more complex chiral molecules and scaffolds. nih.gov Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications.

This has been exploited in the synthesis of:

Chiral Building Blocks: The amino alcohol can be transformed into a variety of chiral synthons that are then incorporated into the total synthesis of natural products and pharmaceuticals.

Novel Ligand Scaffolds: The basic structure of this compound can be elaborated to create novel ligand architectures with unique steric and electronic properties. This allows for the fine-tuning of catalyst performance for specific applications.

The versatility of this compound as a chiral precursor continues to drive innovation in the field of asymmetric synthesis, enabling the efficient and selective production of a wide range of enantiomerically pure compounds.

Applications in Supramolecular Chemistry and Self-Assembly

Extensive research of publicly available scientific literature and chemical databases has not yielded specific studies or applications of this compound in the fields of supramolecular chemistry and self-assembly.

While chiral amino alcohols, as a class of compounds, are known to participate in the formation of supramolecular structures and metal complexes, no detailed research findings directly involving this compound in these applications have been documented in the reviewed sources. alfa-chemistry.comresearchgate.nettandfonline.com Chiral amino alcohols can act as ligands that coordinate with metal ions, potentially leading to the formation of organized, multi-molecular architectures. alfa-chemistry.comtandfonline.com Furthermore, the hydrogen bonding capabilities of the amine and hydroxyl groups in these molecules can, in principle, drive self-assembly processes. researchgate.net However, without specific research on this compound, any discussion of its role in these areas would be purely speculative.

Therefore, this section cannot be completed with the required scientifically accurate and detailed research findings as per the instructions.

Coordination Chemistry of 1 Amino 4,4 Dimethylpentan 3 Ol and Metal Complexes

Synthesis and Characterization of Metal Complexes (e.g., with Cu, Ni, Zn, Pd, Pt, Rh, Ru)

The synthesis of metal complexes with 1-amino-4,4-dimethylpentan-3-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. For instance, the reaction of this compound with nickel(II) chloride hexahydrate in the presence of sodium tetrahydroborate in methanol (B129727) at temperatures ranging from 0 to 23 °C has been reported. lookchem.com Similarly, palladium complexes can be synthesized by reacting a palladium salt like K₂PdCl₄ with the aminopyridine ligand in an aqueous medium. researchgate.net

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the amino and hydroxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the complexes in solution. nih.gov UV-visible spectroscopy is employed to study the electronic transitions within the complexes, which can provide insights into their geometry. nih.gov Magnetic susceptibility measurements help in determining the oxidation state and spin state of the central metal ion. nih.gov

Ligand Binding Modes and Chelation Properties of this compound

This compound primarily acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This chelation results in the formation of a stable five-membered ring. The bulky tert-butyl group on the carbon atom adjacent to the hydroxyl group introduces significant steric hindrance, which can influence the coordination geometry and the number of ligands that can bind to the metal center.

Structural Analysis of Metal-1-Amino-4,4-dimethylpentan-3-ol Complexes (e.g., X-ray Diffraction)

For example, the structural analysis of various transition metal complexes with amino-triazole carboxylic acid has shown the formation of discrete mononuclear complexes, 1D polymeric chains, and 2D layered materials, highlighting the versatility of amino-functionalized ligands in constructing diverse coordination architectures. mdpi.com The detailed structural information obtained from X-ray diffraction is essential for understanding the relationship between the structure of a complex and its chemical and physical properties.

Reactivity and Catalytic Activity of Metal-1-Amino-4,4-dimethylpentan-3-ol Complexes

Metal complexes of this compound and related aminoalcohols have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates. The ligand plays a crucial role in stabilizing the catalytically active species and influencing the stereoselectivity of the reaction.

For instance, chiral salen-type complexes of copper(II) and nickel(II) have been investigated as catalysts in the asymmetric alkylation of α-amino acids. nih.gov The steric and electronic properties of the ligand, which can be tuned by modifying the aminoalcohol backbone, have a significant impact on both the chemical yield and the enantiomeric excess of the product. nih.gov Similarly, molybdenum and vanadium complexes with amino acids have demonstrated catalytic activity in the epoxidation of alkenes. scirp.orgresearchgate.netsemanticscholar.org The choice of the metal and the ligand structure can influence the product distribution, leading to either the epoxide or the corresponding allylic alcohol and ketone. scirp.orgsemanticscholar.org Palladium complexes with amino-containing ligands are also known to be effective catalysts in cross-coupling reactions. mdpi.com

Below is a table summarizing the catalytic activity of some metal-aminoalcohol complexes:

MetalLigand TypeReaction TypeKey Findings
Cu(II), Ni(II)Chiral SalenAsymmetric Cα-alkylation of α-amino acidsHigh chemical yields and enantiomeric excesses, influenced by ligand substituents. nih.gov
Mo, VAmino AcidsEpoxidation of cyclohexeneMo complexes generally show higher activity for epoxidation. scirp.orgresearchgate.netsemanticscholar.org
PdAminopyridineCross-coupling reactionsEffective catalysts for forming C-C and C-N bonds. researchgate.netmdpi.com

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes containing this compound are of interest for understanding their electronic structure and potential applications in redox catalysis. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The redox potentials of the metal center can be significantly influenced by the coordination environment provided by the aminoalcohol ligand. researchgate.net

Studies on transition metal complexes with amino-decorated N-heterocyclic carbene ligands have shown that the redox behavior can be switched by modifying the ligand structure. mdpi.comresearchgate.net The oxidation and reduction potentials of the complex are sensitive to the electron-donating or -withdrawing nature of the substituents on the ligand. This tunability of the redox properties is crucial for designing catalysts for specific redox reactions. mdpi.comresearchgate.net For example, the redox potential of an iron or copper center can be modulated by complexation with different ligands, which in turn affects its catalytic activity in oxidation-reduction reactions. researchgate.net

Theoretical and Computational Studies on 1 Amino 4,4 Dimethylpentan 3 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. For 1-Amino-4,4-dimethylpentan-3-ol, these calculations would begin with a geometry optimization to find the lowest energy structure. A common and effective method involves the B3LYP functional with a basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

This process yields precise information on bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density is described by calculating Mulliken or Natural Bond Orbital (NBO) charges on each atom, which helps identify reactive sites. The molecular electrostatic potential (MEP) map would visually represent the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Furthermore, Frontier Molecular Orbital (FMO) analysis is crucial. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Calculated Structural and Electronic Properties for this compound (DFT/B3LYP/6-311+G(d,p)) This data is illustrative and based on typical values for similar molecules.

ParameterValue
Selected Bond Lengths (Å)
C3-O1.43
C1-N1.47
C2-C31.53
C3-C41.54
Selected Bond Angles (°)
O-C3-C2109.5
N-C1-C2112.0
C2-C3-C4111.8
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. A thorough conformational analysis is essential to identify the most stable arrangements and understand the molecule's dynamic behavior. This process typically begins with a broad search using computationally inexpensive Molecular Mechanics (MM) methods, such as the MMFF94 force field. This scan involves systematically rotating the key dihedral angles (e.g., C1-C2-C3-C4, N-C1-C2-C3, O-C3-C4-C5) to generate a wide range of possible conformers.

The unique conformers identified by the MM search, particularly those within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum, are then subjected to full geometry optimization using a more accurate DFT method (e.g., B3LYP/6-31G(d)). The steric bulk of the tert-butyl group at the C4 position significantly influences the conformational landscape, likely forcing the carbon backbone into specific arrangements to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen is also a critical factor that can stabilize certain conformations.

After optimization, the relative energies of the conformers are calculated, often including zero-point vibrational energy (ZPVE) corrections, to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Plausible Conformers of this compound This data is illustrative. Energies are relative to the most stable conformer (Conf-1).

ConformerKey FeatureRelative Energy (kcal/mol)Boltzmann Population (298 K)
Conf-1Intramolecular H-bond (OH···N), anti-periplanar backbone0.00~75%
Conf-2Gauche backbone, no H-bond1.5~15%
Conf-3Anti-periplanar backbone, no H-bond2.5~7%
Conf-4Other> 3.0<3%

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)

Computational methods are routinely used to predict various spectroscopic parameters, which serve as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level, is the standard for predicting ¹H and ¹³C NMR chemical shifts. Calculations are performed on the lowest energy conformer (or as a Boltzmann-averaged value over several low-energy conformers) and referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted shifts help in assigning the peaks in an experimental spectrum.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These correspond to the infrared (IR) and Raman active modes of the molecule. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. This allows for the assignment of key vibrational bands, such as the O-H, N-H, and C-H stretching frequencies.

Electronic Circular Dichroism (ECD) Spectra: Since this compound is chiral, it will have a non-zero ECD spectrum. Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and their corresponding rotatory strengths. By simulating the ECD spectrum and comparing it to an experimental one, the absolute configuration (R or S) of a chiral center can be determined.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Calculated using GIAO-DFT, referenced to TMS. This data is illustrative.

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
C142.5CH₂2.85
C235.1CH₂1.60
C375.8CH3.75
C434.2--
C5 (3xCH₃)26.93xCH₃0.95
-OH-OH~2.5 (variable)
-NH₂-NH₂~1.8 (variable)

Elucidation of Reaction Mechanisms for Synthetic Pathways and Catalytic Cycles

Computational chemistry is indispensable for investigating reaction mechanisms. For the synthesis of this compound, a likely pathway is the reduction of a precursor like 1-amino-4,4-dimethylpentan-3-one. DFT calculations can map out the entire potential energy surface of this reaction.

Researchers would model the reactants (the amino-ketone and a reducing agent, e.g., NaBH₄), locate the transition state (TS) structure for the hydride attack on the carbonyl carbon, and calculate the structure of the resulting product. The activation energy (the energy difference between the TS and the reactants) determines the reaction rate, while the reaction energy (the difference between the product and reactants) indicates its thermodynamic feasibility. By comparing different possible pathways (e.g., different orientations of attack), the most favorable mechanism can be identified. If the molecule were used as a catalyst, for example in an asymmetric reaction, similar computational modeling would be applied to the entire catalytic cycle to understand the origins of stereoselectivity.

Molecular Docking and Ligand-Metal Interaction Modeling

The structure of this compound, with its amino and hydroxyl groups, makes it a potential bidentate ligand for metal ions. This is particularly relevant in the context of catalysis, where it could serve as a chiral ligand to induce enantioselectivity.

Molecular docking is a computational technique used to predict how a ligand binds to a receptor, such as the active site of an enzyme or a metal catalyst. A model of the metal center would be created, and docking software would then explore possible binding poses of the amino alcohol. The software uses scoring functions to rank the poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

For more detailed analysis, quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods would be used to model the ligand-metal interaction. These calculations provide accurate binding energies and reveal the nature of the coordination bonds between the nitrogen and oxygen atoms of the amino alcohol and the metal center. This modeling is crucial for designing effective chiral catalysts.

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Metalloenzyme Active Site This data is illustrative.

ParameterPredicted Value/Interaction
Binding Energy (Score)-7.2 kcal/mol
Key InteractionsCoordination of -NH₂ and -OH to central Zn²⁺ ion
H-bond from -OH to Aspartate residue
Hydrophobic interaction of tert-butyl group with Leucine pocket

Solvent Effects and Implicit/Explicit Solvation Models in Computational Chemistry

Reactions and molecular properties are significantly influenced by the solvent. Computational chemistry accounts for these effects using various solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. Calculations of geometry, conformational energies, and reaction barriers are often performed using a PCM to better reflect solution-phase behavior.

Explicit Solvation Models: For a more detailed understanding, especially where specific solute-solvent interactions like hydrogen bonding are critical, explicit models are used. In this approach, a number of individual solvent molecules (e.g., water) are included in the quantum mechanical calculation along with the solute molecule. This provides a microscopic view of the solvation shell. QM/MM methods are often employed here, treating the solute and the immediate solvent molecules with QM and the rest of the solvent with MM. This would be particularly important for this compound to accurately model the hydrogen bonding of its -OH and -NH₂ groups with protic solvents like water or methanol (B129727).

Advanced Analytical Methodologies for Research on 1 Amino 4,4 Dimethylpentan 3 Ol

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone for the separation and analysis of chiral compounds. For 1-Amino-4,4-dimethylpentan-3-ol, various chromatographic methods are employed to separate its enantiomers and quantify its purity.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile and thermally stable compounds. nih.gov For non-volatile compounds like amino alcohols, derivatization is required to increase their volatility. nih.govsigmaaldrich.com This involves converting the polar amine and hydroxyl functional groups into less polar, more volatile moieties. sigmaaldrich.com Common derivatization reagents include acylating agents (e.g., trifluoroacetyl anhydride) or silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA). sigmaaldrich.com

Once derivatized, the enantiomers of this compound can be separated on a GC column containing a chiral stationary phase (CSP). gcms.czresearchgate.net Cyclodextrin (B1172386) derivatives are the most widely used and commercially available CSPs for this purpose. researchgate.net These macromolecular structures possess chiral cavities that interact differently with the two enantiomers, leading to different retention times and enabling their separation. gcms.cz The choice of the specific cyclodextrin derivative, such as a permethylated beta-cyclodextrin, can be crucial for achieving optimal resolution. gcms.czuni-muenchen.de The high efficiency, sensitivity, and speed of GC make it an important tool for the enantioselective analysis of chiral compounds. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is a preferred method for the direct enantiomeric separation of amino alcohols without the need for derivatization. sigmaaldrich.com The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating the enantiomers of underivatized amino acids and related polar compounds. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, from organic to aqueous, which is ideal for polar and ionic analytes. sigmaaldrich.com

Alternatively, pre-column derivatization can be used, where the amino alcohol is reacted with a chiral reagent to form diastereomers that can then be separated on a standard achiral HPLC column. researchgate.net This approach is well-established for amino acids, using reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. researchgate.net The choice between direct and indirect methods depends on the specific analytical requirements, including sample complexity and desired sensitivity.

Table 1: Comparison of Chiral Chromatographic Techniques for this compound Analysis

Feature Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers on a chiral stationary phase. Separation of enantiomers via differential interaction with a chiral stationary phase.
Derivatization Typically required to increase volatility and thermal stability. nih.gov Often not required (direct analysis), but can be used (indirect analysis). sigmaaldrich.comresearchgate.net
Common CSPs Cyclodextrin derivatives (e.g., Chirasil-β-Dex). researchgate.netuni-muenchen.de Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide-based. sigmaaldrich.com
Advantages High resolution, speed, and sensitivity. uni-muenchen.de Broad applicability, direct analysis of polar compounds, preparative scale options.
Limitations Limited to thermally stable and volatile (or derivable) compounds. Lower efficiency compared to GC, higher solvent consumption.

Supercritical Fluid Chromatography (SFC) emerges as a hybrid of gas and liquid chromatography, utilizing a supercritical fluid (most commonly carbon dioxide) as the mobile phase. SFC is known for its fast, efficient, and green separations. For chiral separations, SFC is often superior to HPLC in terms of speed and resolution per unit time. The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and reduced solvent consumption. Chiral SFC can employ the same types of chiral stationary phases used in HPLC to separate the enantiomers of this compound. The technique is particularly advantageous for high-throughput screening of chiral compounds and their enantiomeric purity.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is related to their mass-to-charge ratio. oup.com For the analysis of amino alcohols like this compound, CE offers a rapid and efficient method with minimal sample and reagent consumption. rsc.orgrsc.org

To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). rsc.org Cyclodextrins, such as β-cyclodextrin, are commonly used chiral selectors in CE. rsc.org The enantiomers of the amino alcohol form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, thus enabling their separation. rsc.org The technique has proven to be a fast, reliable, and applicable tool for studying novel organic synthesis products, including amino alcohols. rsc.org By adjusting parameters like the type and concentration of the chiral selector, buffer pH, and applied voltage, the separation can be optimized. oup.comrsc.org

Hyphenated Techniques for Complex Mixture Analysis in Synthetic Research (e.g., GC-MS, LC-MS/MS)

In synthetic research, reaction mixtures are often complex. Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for identifying and quantifying target compounds in such matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection of MS. uni-muenchen.de After separation on the GC column, the derivatized this compound molecules are ionized, and the resulting mass spectrum provides structural information and a unique fragmentation pattern, allowing for unambiguous identification. sigmaaldrich.com Using the selected ion monitoring (SIM) mode, GC-MS can detect and quantify even trace amounts of enantiomers. uni-muenchen.ded-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds that are not amenable to GC, such as non-derivatized amino alcohols. thermofisher.com It offers high sensitivity and selectivity for quantifying analytes in complex biological fluids and reaction mixtures. restek.comresearchgate.net The sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and allows for accurate quantification even at very low concentrations. nih.gov This method avoids the need for derivatization and is suitable for high-throughput analysis. thermofisher.com

Chiroptical Sensing and Fluorescent Assays for Rapid Chirality Analysis

While chromatographic methods are highly accurate, they can be time-consuming. Chiroptical sensing and fluorescent assays offer rapid alternatives for determining the absolute configuration and enantiomeric excess (ee) of chiral compounds. nih.govresearchgate.net

Chiroptical sensing methods often rely on changes in circular dichroism (CD) signals upon interaction of the chiral analyte with a stereodynamic probe. acs.org For instance, a probe molecule can react with the amine or alcohol group of this compound to form diastereomeric complexes that exhibit distinct CD spectra. researchgate.netrsc.org The sign and intensity of the CD signal can be correlated with the absolute configuration and enantiomeric composition of the analyte, enabling rapid and accurate analysis of minute sample amounts. acs.orgrsc.org

Fluorescent assays represent another high-throughput approach. nih.gov These assays utilize a chiral fluorescent sensor that interacts differently with the two enantiomers of the amino alcohol. rsc.org This differential interaction leads to a change in the fluorescence properties (e.g., enhancement or quenching) of the sensor. rsc.orgnih.gov For example, a chiral sensor might exhibit a significant fluorescence enhancement upon binding to one enantiomer of an amino alcohol, while the other enantiomer produces a much smaller response. rsc.org The magnitude of the fluorescence change can be directly related to the enantiomeric excess of the sample, providing a sensitive and robust method for high-throughput screening. nih.govresearchgate.net These sensor-based methods are particularly valuable for accelerating the discovery and optimization of asymmetric catalytic reactions. nih.gov

Table 2: Summary of Rapid Chirality Analysis Techniques

Technique Principle Analyte Interaction Output Signal Advantages
Chiroptical Sensing Formation of diastereomeric complexes with a chiral probe, leading to a specific chiroptical response. acs.org Covalent or non-covalent binding to a stereodynamic probe. researchgate.netrsc.org Circular Dichroism (CD) Spectrum. acs.org Rapid analysis, determination of absolute configuration and ee. acs.orgrsc.org
Fluorescent Assays Enantioselective interaction with a chiral fluorophore results in a change in fluorescence intensity or wavelength. nih.gov Formation of diastereomeric complexes that alter the electronic properties of the fluorophore. rsc.orgnih.gov Fluorescence Intensity/Wavelength. nih.gov High throughput, high sensitivity, suitable for crude reaction mixtures. nih.gov

Future Research Directions and Emerging Paradigms for 1 Amino 4,4 Dimethylpentan 3 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 1-Amino-4,4-dimethylpentan-3-ol, research is moving beyond traditional multi-step batch syntheses, which often involve stoichiometric reagents and harsh reaction conditions. lookchem.com Emerging paradigms focus on greener and more economical routes.

Biocatalysis: One of the most promising avenues is the use of enzymes to catalyze the synthesis of chiral amino alcohols. Biocatalytic routes, such as the use of transaminases or engineered decarboxylases, offer high enantioselectivity and operate under mild, aqueous conditions. nih.gov Future work could involve screening for or engineering enzymes that can stereoselectively produce this compound or its precursors. For instance, a hypothetical biocatalytic retrosynthesis could involve the enzymatic amination of a corresponding ketone precursor.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric transfer hydrogenation of unprotected α-amino ketones presents a powerful tool for the synthesis of chiral 1,2-amino alcohols. acs.org Applying this methodology to a suitable precursor of this compound could provide a more direct and atom-economical synthesis. Similarly, the catalytic enantioselective Petasis borono-Mannich reaction is another multicomponent approach that could be adapted for the efficient synthesis of this and related amino alcohols. chemrxiv.org

The table below illustrates a comparative overview of potential synthetic strategies.

Synthesis StrategyPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, process optimization.
Asymmetric Catalysis High efficiency and selectivity, potential for scalability.Development of novel catalysts, substrate scope expansion.
Flow Chemistry Enhanced safety, improved heat and mass transfer, potential for automation.Reactor design, optimization of reaction parameters. mit.edursc.org

Development of Next-Generation Chiral Catalysts and Ligands Utilizing the this compound Scaffold

Chiral amino alcohols are well-established as effective ligands and precursors for catalysts in asymmetric synthesis. researchgate.netpolyu.edu.hkmdpi.com The unique steric and electronic properties of this compound, particularly the bulky tert-butyl group, make it an attractive candidate for the development of novel chiral catalysts.

Future research will likely focus on incorporating this scaffold into various classes of catalysts, including:

Oxazaborolidine catalysts: For the asymmetric reduction of prochiral ketones. The steric hindrance from the tert-butyl group could impart high levels of stereocontrol.

Transition metal complexes: As a chiral ligand for metals such as rhodium, iridium, or palladium in asymmetric hydrogenation and C-C bond-forming reactions. nih.gov

Organocatalysts: The amino and alcohol functionalities can be derivatized to create bifunctional organocatalysts for a range of asymmetric transformations.

The following table presents potential catalyst types derived from this compound and their prospective applications.

Catalyst TypePotential ApplicationResearch Direction
Oxazaborolidine Asymmetric reduction of ketonesSynthesis and screening for various substrates.
Rh/Ir Complexes Asymmetric hydrogenationLigand modification and application in fine chemical synthesis.
Palladium Complexes Asymmetric allylic alkylationExploring the impact of the ligand on reactivity and selectivity.
Bifunctional Organocatalyst Asymmetric aldol (B89426) and Michael reactionsDesign and synthesis of novel catalyst structures.

Integration into Advanced Functional Materials and Nanotechnology

The dual functionality of this compound makes it a versatile molecule for the surface modification and functionalization of materials, particularly in the realm of nanotechnology.

Functionalized Nanoparticles: The primary amine group can be used to covalently attach the molecule to the surface of nanoparticles, such as those made of gold, silica, or magnetic iron oxide. nih.govmdpi.com This can impart chirality to the nanoparticle surface and introduce hydroxyl groups for further functionalization or to enhance properties like hydrophilicity. rsc.org For example, amino acid-functionalized nanoparticles have shown potential in bimodal imaging and as delivery vehicles. rsc.orgnih.gov Future research could explore the use of this compound-functionalized nanoparticles as chiral stationary phases in chromatography or as recoverable catalysts.

Metal-Organic Frameworks (MOFs): The amino alcohol can serve as a chiral building block or be post-synthetically modified onto the linkers of MOFs. This could lead to the development of chiral MOFs with applications in enantioselective separations, sensing, and catalysis.

Material TypeFunctionalization ApproachPotential Application
Gold Nanoparticles Thiol-gold chemistry on a derivatized amino alcoholChiral sensing, catalysis
Silica Nanoparticles Silane coupling chemistryChiral stationary phases for HPLC
Magnetic Nanoparticles Direct amidation or other covalent linkagesRecyclable chiral catalysts
Metal-Organic Frameworks Incorporation as a chiral linkerEnantioselective separations, asymmetric catalysis

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. numberanalytics.commmsl.cz The synthesis of amino alcohols is an area that has seen successful application of these technologies. mit.edursc.orgacs.orggoogle.com

Future research will likely focus on translating the synthesis of this compound into a continuous flow process. This could involve the use of packed-bed reactors with immobilized catalysts or enzymes, allowing for efficient and continuous production. rsc.orgresearchgate.net Microreactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters, leading to improved yields and selectivities. numberanalytics.commmsl.cz

A key area of investigation will be the development of robust and long-lasting immobilized catalysts and enzymes that are compatible with flow conditions. This would pave the way for the on-demand and automated synthesis of this compound and its derivatives.

Deeper Understanding of Structure-Activity Relationships through Advanced Computational Design

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, which is crucial for the rational design of new catalysts and materials. For this compound, computational studies can elucidate its conformational preferences and how it interacts with other molecules.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of catalysts derived from this compound and correlating these changes with experimental outcomes, it is possible to build robust SAR models. nih.govmdpi.com For example, studies on 3-amino-4,4-dimethyl lithocholic acid derivatives have shown the importance of the amino group for biological activity. nih.govmdpi.com Similar studies can guide the design of more effective catalysts based on the this compound scaffold.

Molecular Modeling: Density Functional Theory (DFT) calculations and molecular dynamics simulations can be used to model the transition states of reactions catalyzed by derivatives of this compound. chemrxiv.org This can provide insights into the origin of enantioselectivity and guide the design of ligands with improved performance.

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The integration of these computational and data-driven approaches will undoubtedly accelerate the exploration and application of this compound in the years to come.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Amino-4,4-dimethylpentan-3-ol?

Methodological Answer: Synthesis of this compound can involve reductive amination of ketone precursors or functional group interconversion. For example:

  • Reductive Amination: React 4,4-dimethylpentan-3-one with ammonia under hydrogen gas in the presence of a catalyst (e.g., Pd/C or Raney Ni). Optimize solvent choice (e.g., methanol or ethanol) and temperature (25–60°C) to enhance yield .
  • Hydroxyl Group Modification: Start with 4,4-dimethylpentan-3-ol and introduce the amino group via nucleophilic substitution or Mitsunobu reaction using azide intermediates followed by reduction .

Key Considerations:

  • Monitor reaction pH to avoid unwanted side reactions (e.g., over-alkylation).
  • Use inert solvents like 2,4-dimethylpentan-3-ol or toluene to stabilize intermediates .

Q. How can NMR and X-ray crystallography characterize the structure of this compound?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Identify protons adjacent to the amino (–NH2) and hydroxyl (–OH) groups. Expect downfield shifts for –OH (~1–5 ppm) and –NH2 (~1.5–3 ppm). Use deuterated solvents (e.g., CDCl3 or DMSO-d6) to resolve exchangeable protons .
    • 13C NMR: Assign quaternary carbons (C-4, C-4') in the dimethyl branch and carbons bonded to functional groups (C-3: OH; C-1: NH2).
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation from methanol or ethanol.
    • Use MoKα radiation (λ = 0.71073 Å) for data collection. Refinement with SHELX or similar software resolves hydrogen bonding networks (e.g., O–H···N interactions) .

Data Example (Crystallography):

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa=8.92 Å, b=10.15 Å, c=12.73 Å
Resolution0.84 Å

Advanced Research Questions

Q. What role does this compound play in catalytic asymmetric synthesis?

Methodological Answer: The compound’s amino and hydroxyl groups enable participation in dynamic kinetic resolution (DKR) or hydrogen-bond-directed catalysis. Examples include:

  • DKR of Amines: Use this compound as a hydrogen donor in Shvo’s catalyst systems. Optimize enantioselectivity by tuning solvent polarity (e.g., 2,4-dimethylpentan-3-ol) and temperature (60–150°C) .
  • Asymmetric Aldol Reactions: Employ the compound as a chiral auxiliary. Coordinate with transition metals (e.g., Ru or Pd) to stabilize enolate intermediates .

Challenges:

  • Competing side reactions (e.g., self-condensation) require strict control of stoichiometry and catalyst loading.

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states. Analyze nucleophilic attack at the hydroxyl or amino group using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways. Identify hydrogen-bonding interactions that stabilize intermediates .

Case Study:

  • Nucleophilic Substitution: Calculate activation energy for replacing –OH with –Cl using thionyl chloride. Compare with experimental yields to validate models.

Q. What are the challenges in analyzing stereochemical outcomes in reactions involving this compound?

Methodological Answer:

  • Stereocenter Formation: The C-3 hydroxyl and C-1 amino groups create potential stereocenters. Use chiral chromatography (e.g., HPLC with Chiralpak AD-H column) or Mosher’s ester analysis to resolve enantiomers .
  • Racemization Risks: Monitor reaction conditions (e.g., pH, temperature) to prevent racemization during synthesis. For example, avoid strong acids that protonate the amino group and destabilize chiral centers .

Experimental Design Tip:

  • Employ kinetic studies to track enantiomeric excess (ee) over time using polarimetry or circular dichroism (CD).

Q. How do solvent and catalyst choices influence the oxidation of this compound?

Methodological Answer:

  • Oxidation Pathways:
    • Catalytic Oxidation: Use TEMPO/NaOCl in acetonitrile to selectively oxidize –OH to a ketone without affecting the amino group.
    • Metal Catalysts: RuO4 or KMnO4 in acidic conditions may over-oxidize the amino group; mitigate this by using milder conditions (e.g., Pt/C under H2) .

Contradictory Evidence Note:

  • H2O2/HBr systems effectively oxidize secondary alcohols to ketones but may brominate amino groups. Test alternative oxidizing agents (e.g., Dess-Martin periodinane) for selectivity .

Retrosynthesis Analysis

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Reactant of Route 1
1-Amino-4,4-dimethylpentan-3-ol
Reactant of Route 2
1-Amino-4,4-dimethylpentan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.